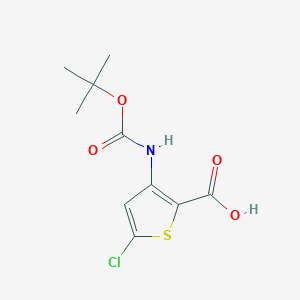
3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their stability and versatility in chemical reactions This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a chlorine atom at the 5-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available thiophene derivatives. One common route includes:
Nitration and Reduction: Thiophene is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino-thiophene derivative is chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS).
Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for protection and carboxylation to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Potential use in the development of bioactive molecules due to its structural similarity to biologically active thiophenes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
3-Amino-5-chlorothiophene-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
3-((tert-Butoxycarbonyl)amino)-thiophene-2-carboxylic acid:
Uniqueness: 3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid is unique due to the combination of the Boc protecting group, chlorine atom, and carboxylic acid group, which together confer specific reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules.
This compound’s versatility and reactivity make it a significant subject of study in various fields, from synthetic chemistry to medicinal research.
Propiedades
IUPAC Name |
5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBPEVUSFXHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

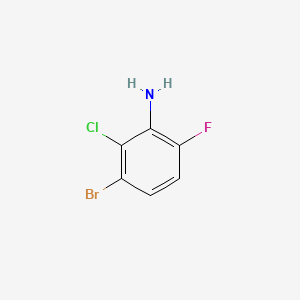
![1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one](/img/structure/B2467391.png)
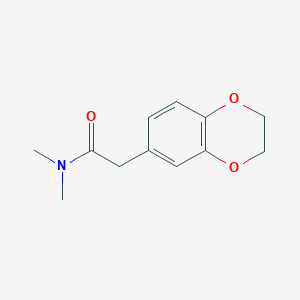
![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)
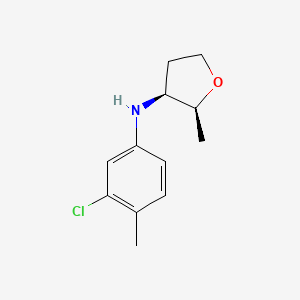
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)


![14-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B2467406.png)
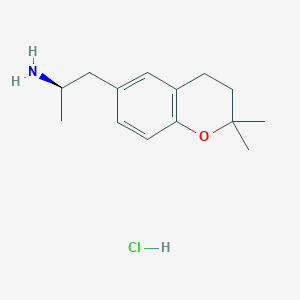
![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)
